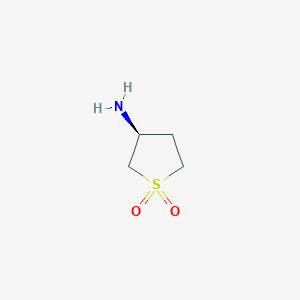

(3S)-3-amino-1lambda6-thiolane-1,1-dione

Description

(3S)-3-Amino-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene ring system with a sulfonyl group (S=O) at the 1-position and an amino group at the 3-position. Its molecular formula is C₄H₈N₂O₂S, and its hydrochloride salt (PubChem CID: 2795201) is commonly used in synthetic chemistry .

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

(3S)-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1 |

InChI Key |

OVKIDXBGVUQFFC-BYPYZUCNSA-N |

Isomeric SMILES |

C1CS(=O)(=O)C[C@H]1N |

Canonical SMILES |

C1CS(=O)(=O)CC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1lambda6-thiolane-1,1-dione typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the reductive amination of aldehydes or ketones with primary amines. This process can be catalyzed by various metal complexes, such as Cp*Ir complexes bearing a 2-picolinamide moiety, under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient and cost-effective catalysts and reagents. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the product. Common solvents include tetrahydrofuran and 1,2-dichloroethane, while reaction conditions may vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with various electrophiles to form substituted products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reductive amination typically produces secondary or tertiary amines .

Scientific Research Applications

(3S)-3-amino-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the sulfone group can participate in redox reactions, further modulating the compound’s effects on molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (3S)-3-amino-1λ⁶-thiolane-1,1-dione and related compounds:

Key Observations:

- Substituent Effects: The amino group in (3S)-3-amino-1λ⁶-thiolane-1,1-dione confers nucleophilic reactivity, making it a candidate for peptide coupling or heterocyclic synthesis. In contrast, phenylamino and methoxyphenylamino derivatives (e.g., ) exhibit reduced solubility in water but increased affinity for hydrophobic targets.

- Molecular Weight and Complexity: The methoxyphenylamino derivative has the highest molecular weight (241.31) due to the bulky aromatic substituent . The fused thieno-pyrrole system in λ⁶-thieno[2,3-c]pyrrole-1,1-dione introduces conformational rigidity, which may stabilize π-π interactions in materials science .

Physicochemical Properties

- Boiling Point and Density: The phenylamino derivative (373.4°C, 1.49 g/cm³) has higher thermal stability compared to the parent compound, likely due to aromatic stacking.

- Lipophilicity : Methoxy and phenyl groups increase logP values, suggesting enhanced membrane permeability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.